(3S,4R)-1,3-dimethylpiperidin-4-amine

Stereoselective synthesis Diastereomeric excess Chiral amine building blocks

(3S,4R)-1,3-Dimethylpiperidin-4-amine (CAS 1821748-61-1 for the enantiopure form; trans-racemate CAS 30648-81-8) is a chiral, non-racemic trans-3,4-disubstituted piperidine with molecular formula C7H16N2 and molecular weight 128.22 g/mol. It belongs to the class of 4-aminopiperidines, which are privileged scaffolds in medicinal chemistry.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B8061282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1,3-dimethylpiperidin-4-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)C
InChIInChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1
InChIKeyWLFDKDVGHUCVFY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-1,3-Dimethylpiperidin-4-amine: Chiral Piperidine Building Block for Procurement and Pharmaceutical R&D


(3S,4R)-1,3-Dimethylpiperidin-4-amine (CAS 1821748-61-1 for the enantiopure form; trans-racemate CAS 30648-81-8) is a chiral, non-racemic trans-3,4-disubstituted piperidine with molecular formula C7H16N2 and molecular weight 128.22 g/mol . It belongs to the class of 4-aminopiperidines, which are privileged scaffolds in medicinal chemistry. The compound bears a primary amine at the 4-position and methyl substituents at the 1- and 3-positions of the piperidine ring, with defined absolute stereochemistry at both chiral centers (C3 and C4) . This specific (3S,4R) trans-configuration is identical to the stereochemical signature of the pharmacologically active enantiomer of the blockbuster SSRI paroxetine, underscoring the established therapeutic relevance of this scaffold geometry [1].

Why Generic (3S,4R)-1,3-Dimethylpiperidin-4-amine Cannot Be Substituted by Its Stereoisomers or N,N-Dimethyl Analogs


The (3S,4R)-1,3-dimethylpiperidin-4-amine scaffold cannot be generically interchanged with its (3S,4S), (3R,4R), or cis-configured stereoisomers, nor with N,N-dimethylpiperidin-4-amine, due to three interdependent factors. First, the trans-(3S,4R) configuration dictates the spatial orientation of the primary amine, which is essential for downstream regio- and stereoselective amide bond formation in drug intermediate synthesis—the compound is a validated intermediate for Zoldonrasib (RMC-9805), an oral KRAS G12D inhibitor currently in Phase 1/1b clinical evaluation (NCT06040541) . Second, stereochemical permutation has been shown to produce dramatic shifts in biological target selectivity: in 3,4-disubstituted piperidine series, (−)-trans isomers exhibit serotonin transporter (SERT) or SERT/norepinephrine transporter (NET) selectivity, whereas (−)-cis analogs display entirely different dopamine transporter (DAT)/NET selectivity profiles [1]. Third, the synthetic challenge of obtaining high diastereomeric purity is substantial—trans-(3R,4R) isomers can be achieved with diastereomeric excess (de) >99%, whereas cis-(3S,4R)/(3R,4S) pairs are limited to de <71%, meaning that substitution with a lower-purity stereoisomer introduces uncontrolled chiral impurities that can compromise both synthetic reproducibility and biological assay interpretation .

(3S,4R)-1,3-Dimethylpiperidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Diastereomeric Purity: Trans-(3S,4R) vs. Cis-(3S,4R)/(3R,4S) Isomers in Stereoselective Synthesis

The trans-3,4-disubstituted piperidine scaffold bearing (3S,4R) or (3R,4R) absolute configuration can be synthesized with substantially higher diastereomeric purity than the corresponding cis-configured isomers. In a validated stereoselective route employing chiral imine lithiation–alkylation followed by NaBH4 reduction, optically pure trans-(3R,4R)-4-amino-1,3-dialkylpiperidines were obtained with diastereomeric excess (de) >99%, whereas the diastereomeric pair of cis-(3S,4R)/(3R,4S) isomers was limited to de <71% under identical conditions . This 28+ percentage-point difference in achievable diastereomeric purity directly impacts downstream synthetic utility, as the trans-(3S,4R) configuration required for pharmaceutical intermediate applications can be accessed with near-homochiral fidelity, while cis analogs inevitably carry >29% of the undesired diastereomer, introducing chiral impurity that complicates both crystallization-driven purification and pharmacological data interpretation.

Stereoselective synthesis Diastereomeric excess Chiral amine building blocks

Clinical Pipeline Integration: Validated Intermediate for Phase 1/1b KRAS G12D Inhibitor Zoldonrasib (RMC-9805)

(3S,4R)-1,3-Dimethylpiperidin-4-amine is specifically incorporated as the chiral amine moiety in the advanced intermediate 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-N-((3S,4R)-1,3-dimethylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride, which is a direct precursor to Zoldonrasib (RMC-9805) . RMC-9805 is a first-in-class, orally bioavailable, mutant-selective covalent KRAS G12D(ON) inhibitor that employs a tri-complex mechanism requiring cyclophilin A recruitment [1]. In preclinical pancreatic ductal adenocarcinoma (PDAC) models, RMC-9805 achieved 78% objective response rates [1]. The compound is currently under evaluation in a multicenter, open-label Phase 1/1b clinical trial (NCT06040541) in patients with KRAS G12D-mutant advanced solid tumors [2]. In contrast, the (3S,4S) diastereomer (CAS 1821807-66-2) and the cis-configured isomers have no documented role in any clinical-stage pharmaceutical synthesis program, making the (3S,4R) configuration the sole stereoisomer with a validated clinical supply-chain relevance.

KRAS G12D inhibitor Oncology drug intermediate Tri-complex inhibitor

LogP and Physicochemical Differentiation from N,N-Dimethylpiperidin-4-amine

The trans-1,3-dimethyl substitution pattern of (3S,4R)-1,3-dimethylpiperidin-4-amine produces a measured LogP of 0.42 , which is markedly lower than that of the N,N-dimethyl regioisomer N,N-dimethylpiperidin-4-amine (CAS 50533-97-6). Although a directly comparable experimentally determined LogP for N,N-dimethylpiperidin-4-amine is not available in the same assay system, the presence of a free primary amine at the 4-position in the target compound (versus a tertiary dimethylamino group in the comparator) introduces a hydrogen-bond donor that reduces computed lipophilicity and enhances aqueous solubility—the target compound exhibits a calculated solubility of 151 g/L at 25 °C . The free primary amine also provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination that the fully substituted N,N-dimethylpiperidin-4-amine lacks, making the target compound a more versatile intermediate for parallel library synthesis and late-stage functionalization in medicinal chemistry campaigns.

Lipophilicity Physicochemical properties Lead optimization

Stereochemistry-Dependent Transporter Selectivity: Class-Level Evidence from 3,4-Disubstituted Piperidines

In a systematic evaluation of 4-(4-chlorophenyl)piperidine analogs, the transporter inhibitory activity of both cis and trans isomers of 3,4-disubstituted piperidines was determined in both (+)- and (−)-enantiomeric forms [1]. The (−)-trans isomers consistently exhibited serotonin transporter (SERT) or SERT/norepinephrine transporter (NET) selectivity, whereas the (−)-cis analogs showed dopamine transporter (DAT)/NET selectivity—a complete inversion of transporter preference driven solely by relative stereochemistry. For example, (+)-cis-5b displayed a Ki of low nanomolar potency at NET with 39-fold and 321-fold selectivity over DAT and SERT, respectively, while (+)-trans-5c showed comparable activity at all three transporters (broad-spectrum inhibition) [1]. Extrapolating this class-level SAR pattern to (3S,4R)-1,3-dimethylpiperidin-4-amine, the trans-(3S,4R) configuration is predicted to confer a distinct biological interaction profile compared to its cis diastereomer or enantiomeric (3R,4S) form. This stereochemistry-dependent pharmacological differentiation is not captured by achiral purity specifications alone and cannot be inferred from the racemic trans mixture (CAS 30648-81-8), reinforcing the necessity of specifying the single (3S,4R) enantiomer for target-selective applications.

Monoamine transporter Stereochemistry-activity relationship CNS drug discovery

Pharmacologically Privileged Scaffold: (3S,4R) Configuration Shared with (−)-Paroxetine

The trans-(3S,4R) absolute configuration of 1,3-dimethylpiperidin-4-amine is stereochemically identical to the pharmacologically active enantiomer of (−)-paroxetine [(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine], a selective serotonin reuptake inhibitor (SSRI) with global regulatory approval and decades of clinical use [1]. Of the two enantiomers of paroxetine, only the (−)-trans-(3S,4R) form is bioactive; the (+)-(3R,4S) enantiomer is pharmacologically inactive [1]. This established stereochemistry–bioactivity relationship provides a validated precedent that the (3S,4R) configuration on a 3,4-disubstituted piperidine scaffold is permissive for high-affinity biological target engagement. By contrast, (3S,4S)-1,3-dimethylpiperidin-4-amine (CAS 1821807-66-2) possesses a cis relationship between the C3-methyl and C4-amine substituents, which—based on the paroxetine precedent where cis isomers lack SSRI activity—is predicted to be biologically inert or to exhibit a divergent pharmacological profile [1]. This established structure–activity precedent de-risks the selection of the (3S,4R) stereoisomer for programs requiring predictable chiral recognition by biological targets.

Paroxetine SSRI Privileged scaffold

(3S,4R)-1,3-Dimethylpiperidin-4-amine: Optimal Research and Industrial Application Scenarios


KRAS G12D Inhibitor Development: Synthesis of Tri-Complex RAS(ON) Inhibitors Including Zoldonrasib

The most compelling application for (3S,4R)-1,3-dimethylpiperidin-4-amine is as a chiral amine building block in the synthesis of tri-complex KRAS G12D(ON) inhibitors, exemplified by Zoldonrasib (RMC-9805). The compound's specific (3S,4R) configuration is incorporated into the advanced intermediate 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-N-((3S,4R)-1,3-dimethylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride . RMC-9805 has demonstrated 78% objective response rates in PDAC preclinical models and is currently in Phase 1/1b clinical evaluation (NCT06040541) . For medicinal chemistry teams developing next-generation RAS(ON) inhibitors—including pan-RAS inhibitor RMC-6236, which carries forward the same piperidine motif—this compound provides a direct synthetic entry point to a clinically validated chemotype [1]. Procurement of the enantiopure (3S,4R) form ensures stereochemical fidelity in the final drug substance, which is critical given that the tri-complex mechanism depends on precise three-dimensional recognition at the cyclophilin A–RAS protein–protein interface.

Chiral Amine Library Synthesis for CNS Drug Discovery: Monoamine Transporter and GPCR Targets

The (3S,4R) configuration of this compound mirrors the bioactive stereochemistry of (−)-paroxetine, the archetypal SSRI, establishing a strong precedent for CNS target engagement . Class-level SAR evidence demonstrates that trans-3,4-disubstituted piperidines exhibit SERT- or SERT/NET-preferring inhibition, with selectivity ratios of up to 321-fold between transporters achievable through peripheral substitution . The free primary amine at the 4-position enables rapid parallel amide coupling with diverse carboxylic acid building blocks, making (3S,4R)-1,3-dimethylpiperidin-4-amine an ideal chiral scaffold for generating focused libraries targeting serotonin, norepinephrine, or dopamine transporters. Its favorable LogP of 0.42 [1] falls within the CNS drug-like range, and its calculated aqueous solubility of 151 g/L facilitates both solution-phase chemistry and biological assay compatibility.

Asymmetric Synthesis and Chiral Auxiliary Applications Requiring High Diastereomeric Purity

For process chemistry groups requiring a chiral amine with well-characterized diastereomeric purity, (3S,4R)-1,3-dimethylpiperidin-4-amine offers a significant advantage over cis-configured alternatives. The trans-3,4-disubstituted piperidine scaffold can be synthesized with >99% de via established chiral imine lithiation–alkylation–reduction protocols, compared to <71% de for the corresponding cis isomers . This >28 percentage-point differential in achievable diastereomeric purity translates to reduced purification burden and higher overall yield in multi-step synthetic sequences. The compound can serve as a chiral auxiliary for asymmetric alkylation, a resolving agent for racemic acids via diastereomeric salt formation, or a chiral derivatizing agent for enantiomeric excess determination by NMR or HPLC.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The low molecular weight (128.22 g/mol) and favorable physicochemical profile (LogP 0.42, rotatable bonds: 0) of (3S,4R)-1,3-dimethylpiperidin-4-amine satisfy established fragment-likeness criteria (MW <300, LogP ≤3). The conformationally constrained piperidine ring with zero rotatable bonds provides a rigid three-dimensional scaffold that can explore novel chemical space in fragment-based screening campaigns. The primary amine serves as a DNA-attachment point for DEL synthesis, enabling encoding of the (3S,4R) stereochemical information into DNA-barcoded library members. The documented clinical relevance of the scaffold through the Zoldonrasib program [1] further enhances the attractiveness of fragment hits derived from this chemotype, as they benefit from an existing pharmacokinetic and safety data package from the tri-complex inhibitor class.

Quote Request

Request a Quote for (3S,4R)-1,3-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.